![molecular formula C16H23NO2 B12593316 4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline CAS No. 634164-69-5](/img/structure/B12593316.png)
4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline is an organic compound with the molecular formula C16H23NO2. This compound is characterized by the presence of a cyclohexene ring, a methoxy group, and an aniline derivative. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-nitroaniline with cyclohex-2-en-1-ol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as ethanol or methanol. The nitro group is then reduced to an amine using hydrogenation or other reducing agents like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using Pd/C or chemical reduction with sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Scientific Research Applications
4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-nitroaniline: A precursor in the synthesis of 4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline.
Cyclohex-2-en-1-ol: Another precursor used in the synthesis.
Poly[2-(cyclohex-2-en-1-yl)aniline]: A related polyaniline derivative with different properties and applications.
Uniqueness
This compound is unique due to its combination of a cyclohexene ring, methoxy group, and aniline derivative. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.
Properties
CAS No. |
634164-69-5 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
4-cyclohex-2-en-1-yloxy-3-methoxy-N-propan-2-ylaniline |
InChI |
InChI=1S/C16H23NO2/c1-12(2)17-13-9-10-15(16(11-13)18-3)19-14-7-5-4-6-8-14/h5,7,9-12,14,17H,4,6,8H2,1-3H3 |
InChI Key |
UFKARSSFHGLGFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)OC2CCCC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one](/img/structure/B12593233.png)
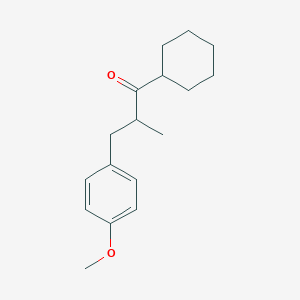
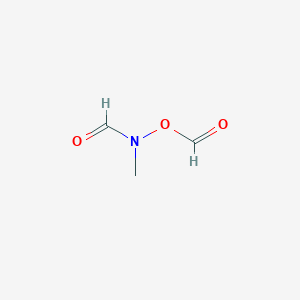
![[1,1'-Biphenyl]-2-seleninic acid](/img/structure/B12593248.png)
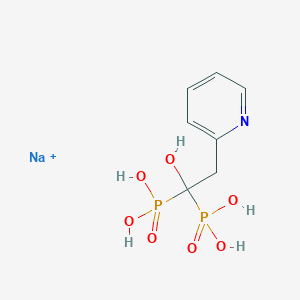
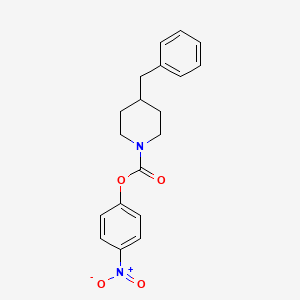
![Bicyclo[3.2.0]hepta-1(5),2,6-triene](/img/structure/B12593276.png)
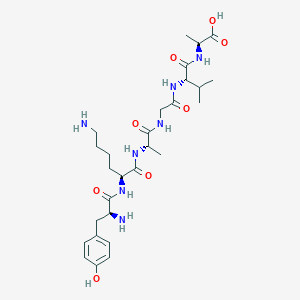
![N,N'-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B12593281.png)

![N-[3-Iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12593296.png)

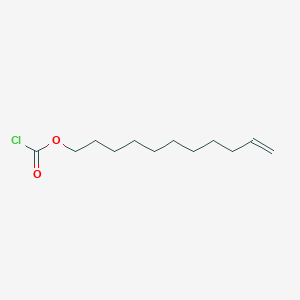
![2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12593308.png)
